

A Technical Guide to Fmoc-Phe(3-CN)-OH: Sourcing, Synthesis, and Applications

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Compound of Interest

Compound Name: *H-Phe(3-CN)-OH*

Cat. No.: *B1349311*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the unnatural amino acid Fmoc-Phe(3-CN)-OH, a valuable building block in peptide synthesis for the development of novel therapeutics and research tools. We will delve into its commercial availability, provide a detailed experimental protocol for its incorporation into peptides, and explore its applications, particularly in the design of enzyme inhibitors.

Commercial Availability of Fmoc-Phe(3-CN)-OH

Fmoc-Phe(3-CN)-OH (CAS Number: 205526-36-9) is readily available from a range of specialized chemical suppliers. For researchers and drug developers, securing a reliable source of this reagent with high purity is the first critical step. Below is a comparative table of prominent commercial suppliers, detailing available quantities, purity, and pricing.

Supplier	Catalog Number	Purity	1g Price (USD)	5g Price (USD)	25g Price (USD)
Aapptec	UFF118	Request CoA	\$85	\$350	Inquire
Advanced ChemTech	FF2456	Request CoA	Inquire	\$368.00 (via Fisher Scientific)	Inquire
Chem-Impex	06631	≥99% (Chiral Purity)	Inquire	Inquire	Inquire
Carbolution	CC05187	97%	Inquire	Inquire	Inquire
Creative Peptides	CP11806	Request CoA	Inquire	Inquire	Inquire
Santa Cruz Biotechnology	sc-280087	Request CoA	Inquire	Inquire	Inquire
Watson International Ltd	Not specified	≥98%	Inquire	Inquire	Inquire

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability. "Inquire" indicates that the price is not publicly listed and a quote must be requested.

Incorporation of Fmoc-Phe(3-CN)-OH into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-Phe(3-CN)-OH into a peptide sequence follows the general principles of Fmoc-based solid-phase peptide synthesis (SPPS). The cyano group on the phenyl ring is stable to the standard conditions of Fmoc SPPS, including piperidine treatment for Fmoc deprotection and TFA for final cleavage from the resin.

Below is a detailed experimental protocol for the manual coupling of Fmoc-Phe(3-CN)-OH onto a solid support.

Materials and Reagents:

- Fmoc-Rink Amide resin (or other suitable resin)
- Fmoc-Phe(3-CN)-OH
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Dichloromethane (DCM), peptide synthesis grade
- Piperidine
- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure® or 1-Hydroxybenzotriazole (HOBr)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Dithiothreitol (DTT) (optional, for scavenging)
- Diethyl ether, cold
- HPLC grade water and acetonitrile for purification

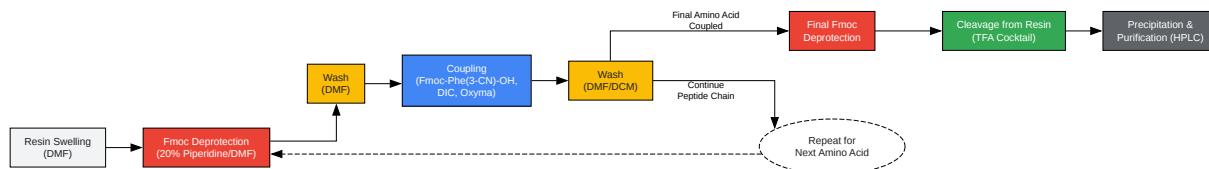
Experimental Protocol:

- Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.
- Fmoc Deprotection:
 - Drain the DMF.
 - Add a solution of 20% piperidine in DMF to the resin.
 - Agitate for 5 minutes, then drain.
 - Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.

- Drain the solution and wash the resin thoroughly with DMF (5-7 times).
- Coupling of Fmoc-Phe(3-CN)-OH:
 - In a separate vial, dissolve Fmoc-Phe(3-CN)-OH (3-5 equivalents relative to resin loading) and an equivalent amount of OxymaPure® or HOBt in a minimal amount of DMF.
 - Add DIC (3-5 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.
 - Add the activated amino acid solution to the deprotected resin.
 - Agitate the reaction vessel for 2-4 hours at room temperature. A ninhydrin test can be performed to monitor the completion of the coupling reaction.
 - Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
- Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.
- Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step as described in step 2.
- Cleavage and Deprotection:
 - Wash the resin with DCM and dry it under a stream of nitrogen.
 - Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
 - Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
 - Filter the resin and collect the filtrate containing the cleaved peptide.
- Peptide Precipitation and Purification:
 - Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

- Dry the crude peptide pellet.
- Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Below is a DOT script for a Graphviz diagram illustrating the experimental workflow for incorporating Fmoc-Phe(3-CN)-OH into a peptide sequence using SPPS.



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SPPS workflow for Fmoc-Phe(3-CN)-OH incorporation.

Applications in Drug Discovery and Chemical Biology

The incorporation of 3-cyanophenylalanine into peptides offers a strategic approach to modulate their biological activity and pharmacokinetic properties. The cyano group can influence the peptide's conformation, potentially leading to improved binding affinity and selectivity for its target.^[1]

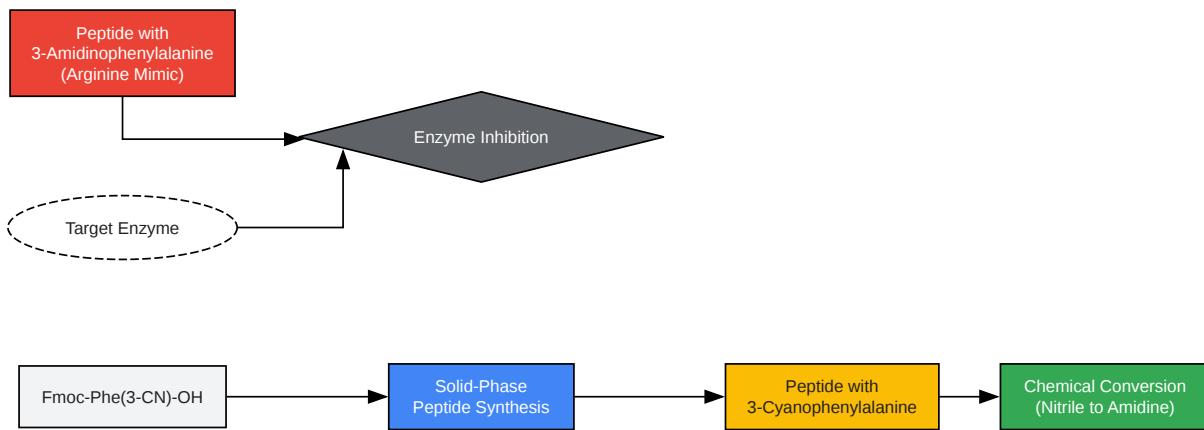
Enzyme Inhibitor Design

A significant application of Fmoc-Phe(3-CN)-OH is in the design of enzyme inhibitors. The nitrile group of 3-cyanophenylalanine can be chemically converted to an amidine group post-synthesis. This transformation is particularly valuable as the resulting 3-amidinophenylalanine

residue serves as an effective mimic of arginine.^[2] Peptides containing this arginine analog have shown potential as enzyme inhibitors.^[2]

The rationale behind this mimicry lies in the structural and electronic similarities between the amidinium group and the guanidinium group of arginine. Many enzymes recognize and bind to arginine residues in their substrates or natural inhibitors. By replacing arginine with 3-amidinophenylalanine, researchers can create potent and selective inhibitors for various enzyme classes, such as proteases.

The general workflow for this application is depicted in the following diagram:



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Design of enzyme inhibitors using Fmoc-Phe(3-CN)-OH.

While specific signaling pathways directly targeted by peptides containing 3-cyanophenylalanine are not extensively documented in publicly available literature, the ability to create potent enzyme inhibitors suggests their potential to modulate pathways where these enzymes are critical. For instance, inhibiting a key protease in a signaling cascade could effectively downregulate the entire pathway. Further research in this area is warranted to explore the full therapeutic potential of this versatile amino acid derivative.

In conclusion, Fmoc-Phe(3-CN)-OH is a commercially accessible and valuable tool for peptide chemists and drug discovery scientists. Its straightforward incorporation into peptides using standard SPPS protocols and the potential to generate potent enzyme inhibitors make it a significant asset in the development of novel therapeutics.

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References

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